(S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a carbazole core substituted with trifluoromethyl groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process may start with the preparation of the carbazole core, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step often involves the formation of the oxazole ring via cyclization reactions under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the trifluoromethyl groups, resulting in different reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized carbazole or oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is studied for its unique electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
The compound’s potential biological activity is explored in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, the compound is considered for use in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((3,6-Bis(4-methylphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- (S)-4-((3,6-Bis(4-fluorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- (S)-4-((3,6-Bis(4-chlorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
Uniqueness
The presence of trifluoromethyl groups in (S)-4-((3,6-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole imparts unique electronic properties, such as increased electron-withdrawing capability, which can enhance its performance in electronic applications and influence its biological activity.
Properties
Molecular Formula |
C31H22F6N2O |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-12-6-21(19-2-8-23(9-3-19)30(32,33)34)14-26(28)27-15-22(7-13-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |
InChI Key |
JPTFWWIKYDGVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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